molecular formula C18H19Cl2NO B3850202 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol

1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol

Cat. No. B3850202
M. Wt: 336.3 g/mol
InChI Key: OOWBYDWYZBKNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol, also known as CCP, is a chemical compound that belongs to the class of piperidinols. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating neurotransmission in the brain. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is its relatively simple synthesis method. It can be synthesized in large quantities, making it suitable for lab experiments. However, one of the limitations of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol. One area of interest is its potential use as an analgesic and anesthetic agent. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has also shown promising results in the treatment of cancer, and further research is needed to explore its potential use in this field. Additionally, the mechanism of action of 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is not fully understood, and further research is needed to elucidate its effects on the GABAergic system.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has been studied extensively for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 1-(3-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has also been studied for its potential use as an analgesic and anesthetic agent.

properties

IUPAC Name

4-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO/c19-16-6-4-15(5-7-16)18(22)8-10-21(11-9-18)13-14-2-1-3-17(20)12-14/h1-7,12,22H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBYDWYZBKNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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